Tumor Growth Inhibition Rate Across Four Transplantable Models
Furisyl demonstrated a 76–100% inhibition rate against Ehrlich's tumor, Walker's carcinosarcoma, sarcoma 45, and rat ovarian tumors, compared to untreated controls (0% inhibition) [1]. This broad-spectrum activity, while not directly compared to dioxadet in the same study, places furisyl at the upper range of the aziridinyl triazine class, where dioxadet and trisadet also show pronounced but unquantified efficacy [2].
| Evidence Dimension | Tumor growth inhibition rate |
|---|---|
| Target Compound Data | 76–100% inhibition |
| Comparator Or Baseline | Untreated control (0% inhibition); class-level comparison to dioxadet and trisadet (unquantified) |
| Quantified Difference | ≥76% absolute reduction in tumor growth vs. control |
| Conditions | Transplantable tumor models in mice and rats (Ehrlich's tumor, Walker's carcinosarcoma, sarcoma 45, rat ovarian tumors) |
Why This Matters
A ≥76% inhibition rate across four distinct tumor types provides a quantifiable baseline for efficacy benchmarking against analogs, supporting selection for preclinical oncology studies requiring broad-spectrum activity.
- [1] Stukov AN, Kraĭz BO, Aleksandrov VA, Ivin BA, Filov VA. Antitumor activity and pharmacological properties of furizil. Vopr Onkol. 1985;31(5):52-4. PMID: 4013130. View Source
- [2] Stukov AN, Filov VA, Kon'kov SA, Ivin BA. The pharmacological properties of preparations from the aziridinyl triazine group. Eksp Klin Farmakol. 1996 Jan-Feb;59(1):58-60. PMID: 8704637. View Source
